5-Methylsulfonyltetrazole
Overview
Description
5-Methylsulfonyltetrazole is an organic compound with the molecular formula C₂H₄N₄O₂S and a molecular weight of 148.14 g/mol . It is a white crystalline solid that is stable under normal conditions but has some hydrolytic and fire/explosion hazards . This compound is part of the tetrazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylsulfonyltetrazole can be synthesized through the oxidation of 5-methylthiotetrazole. The oxidation is typically carried out using potassium permanganate in a two-phase system consisting of dichloromethane and aqueous acetic acid, with tetrabutylammonium bromide as a phase transfer catalyst . The reaction conditions are crucial for obtaining high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring safety and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfonyltetrazole undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be synthesized through the oxidation of 5-methylthiotetrazole.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Solvents: Dichloromethane and aqueous acetic acid are used in the oxidation process.
Catalysts: Tetrabutylammonium bromide is used as a phase transfer catalyst in the oxidation reaction.
Major Products Formed
The major product formed from the oxidation of 5-methylthiotetrazole is this compound itself . Other substitution reactions can yield various derivatives depending on the nucleophiles used.
Scientific Research Applications
5-Methylsulfonyltetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methylsulfonyltetrazole involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes . The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with metal ions is believed to play a significant role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methylthiotetrazole: This compound is a precursor to 5-Methylsulfonyltetrazole and shares similar chemical properties.
1-Methylpyrazole: Another compound with similar applications in organic synthesis.
3-Methylpyrazole: Similar to 1-Methylpyrazole, it is used in various chemical reactions.
Uniqueness
This compound is unique due to its sulfonyl group, which imparts distinct chemical reactivity and stability compared to its thiol counterpart, 5-Methylthiotetrazole . This makes it particularly valuable in applications requiring robust and stable compounds.
Properties
IUPAC Name |
5-methylsulfonyl-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S/c1-9(7,8)2-3-5-6-4-2/h1H3,(H,3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IURGLLWWASFDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406397 | |
Record name | 5-Methylsulfonyltetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21744-55-8 | |
Record name | 5-Methylsulfonyltetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the general structure of the tetrazole derivatives synthesized in these papers?
A1: The papers describe the synthesis of 2-substituted 5-methylthiotetrazoles and their corresponding 5-methylsulfonyltetrazoles [, ]. This suggests the general structure involves a tetrazole ring with a methylsulfonyl group at the 5-position and various substituents at the 2-position.
Q2: Why are researchers interested in synthesizing tetrazole derivatives like 5-methylsulfonyltetrazole?
A2: While the provided abstracts don't explicitly state the applications, tetrazoles are known bioisosteres of carboxylic acids []. This means they can often mimic the biological activity of carboxylic acids while potentially offering improved pharmacological properties. Therefore, the synthesis of novel tetrazole derivatives like this compound likely aims to explore their potential as bioactive compounds.
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